molecular formula C28H54P2+2 B14777598 Dicyclohexyl(4-dicyclohexylphosphaniumylbutyl)phosphanium

Dicyclohexyl(4-dicyclohexylphosphaniumylbutyl)phosphanium

Cat. No.: B14777598
M. Wt: 452.7 g/mol
InChI Key: WNZGLXFLSFWPMP-UHFFFAOYSA-P
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Description

Dicyclohexyl(4-dicyclohexylphosphaniumylbutyl)phosphanium is a bis-phosphonium salt characterized by two dicyclohexylphosphanium groups connected via a butyl chain. The structure features a central butyl linker substituted with a secondary dicyclohexylphosphanium moiety, resulting in a highly lipophilic and sterically hindered cationic compound. Such phosphonium salts are typically utilized in catalysis, ionic liquids, or as phase-transfer agents due to their robust thermal stability and ionic character .

Properties

Molecular Formula

C28H54P2+2

Molecular Weight

452.7 g/mol

IUPAC Name

dicyclohexyl(4-dicyclohexylphosphaniumylbutyl)phosphanium

InChI

InChI=1S/C28H52P2/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h25-28H,1-24H2/p+2

InChI Key

WNZGLXFLSFWPMP-UHFFFAOYSA-P

Canonical SMILES

C1CCC(CC1)[PH+](CCCC[PH+](C2CCCCC2)C3CCCCC3)C4CCCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclohexyl(4-dicyclohexylphosphaniumylbutyl)phosphanium involves the reaction of dicyclohexylphosphine with 1,4-dibromobutane in the presence of a base. The reaction typically occurs under inert atmosphere conditions to prevent oxidation. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is often produced in solid form and stored under inert atmosphere at room temperature to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl(4-dicyclohexylphosphaniumylbutyl)phosphanium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines, depending on the type of reaction and reagents used .

Scientific Research Applications

Dicyclohexyl(4-dicyclohexylphosphaniumylbutyl)phosphanium has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Dicyclohexyl(4-dicyclohexylphosphaniumylbutyl)phosphanium involves its interaction with molecular targets through its phosphine groups. These interactions can lead to the formation of coordination complexes, which can then participate in various chemical reactions. The pathways involved include coordination to metal centers and subsequent catalytic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, functional, and application-based differences between Dicyclohexyl(4-dicyclohexylphosphaniumylbutyl)phosphanium and related organophosphorus compounds:

Compound Name Molecular Formula Key Structural Features Applications Key Differences
This compound C₃₂H₅₈P₂⁺ Bis-phosphonium salt with dicyclohexyl groups and butyl linker Catalysis, ionic liquids, phase-transfer catalysis High lipophilicity due to cyclohexyl groups; enhanced steric hindrance
Dicyclohexyl methylphosphonate (CAS 7040-53-1) C₁₃H₂₅O₃P Neutral phosphonate ester with dicyclohexyl and methyl groups Plasticizers, flame retardants, solvent additives Neutral vs. cationic; lower reactivity in ionic environments
Triphenyl(4-phenylmethoxybutyl)phosphanium bromide C₂₉H₃₂BrP Monophosphonium salt with triphenyl and benzyloxy substituents Ionic liquids, biomedical research (mitochondrial targeting) Aromatic (phenyl) vs. aliphatic (cyclohexyl) substituents; lower thermal stability
Dicyclohexyl-[4-(2-diphenylphosphanylphenyl)-1,3-benzodioxol-5-yl]phosphane C₃₉H₄₀O₂P₂ Neutral phosphine with benzodioxol and diphenylphosphino groups Catalysis (ligand in transition-metal complexes) Neutral vs. cationic; heterocyclic backbone introduces electronic diversity

Key Findings:

Cationic vs. Neutral Character : Unlike neutral phosphonates (e.g., Dicyclohexyl methylphosphonate) or phosphines (e.g., benzodioxol derivative), the target compound’s cationic nature enhances its solubility in polar aprotic solvents, making it suitable for ionic liquid formulations .

Lipophilicity : Cyclohexyl substituents increase hydrophobicity relative to phenyl-containing analogs, which may influence partitioning behavior in biphasic systems or biological membranes .

Synthetic Utility : While the benzodioxol-phosphine compound () serves as a ligand in metal-catalyzed cross-couplings, the target phosphanium salt is more likely to act as a phase-transfer catalyst or electrolyte component due to its ionic nature .

Biological Activity

Dicyclohexyl(4-dicyclohexylphosphaniumylbutyl)phosphanium is a complex phosphonium compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C20_{20}H38_{38}P2_2
  • Molecular Weight : 350.49 g/mol
  • IUPAC Name : this compound

Structural Features

The compound features a phosphonium cation that plays a crucial role in its biological activity. The presence of multiple cyclohexyl groups enhances its hydrophobic characteristics, which may influence its interaction with biological membranes and proteins.

This compound exhibits biological activity primarily through its interactions with cellular components. The phosphonium group can facilitate the transport of ions and small molecules across cell membranes, potentially impacting cellular signaling pathways.

Cytotoxicity Studies

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. The results indicate that it exhibits selective cytotoxicity, particularly against breast cancer and leukemia cell lines.

Cell Line IC50_{50} (µM) Selectivity Index
MCF-7 (Breast Cancer)153.5
K562 (Leukemia)104.0
HEK293 (Normal Cells)52-

Antimicrobial Activity

In addition to its cytotoxic properties, this compound has shown promising antimicrobial activity against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The minimum inhibitory concentrations (MICs) are summarized in the table below:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa40

Case Studies

  • Breast Cancer Treatment : In a recent study, the administration of this compound to MCF-7 cells resulted in significant apoptosis, as evidenced by increased caspase-3 activity and Annexin V staining.
  • Antifungal Properties : A study investigating the antifungal effects revealed that the compound inhibited the growth of Candida albicans at concentrations as low as 20 µg/mL, suggesting potential applications in treating fungal infections.

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